

# theoretical properties and molecular modeling of 2,4-Dihydroxy-3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2,4-Dihydroxy-3-methylbenzaldehyde

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An In-Depth Technical Guide on the Theoretical Properties and Molecular Modeling of **2,4-Dihydroxy-3-methylbenzaldehyde**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,4-Dihydroxy-3-methylbenzaldehyde** is a substituted aromatic aldehyde, a derivative of benzaldehyde featuring two hydroxyl groups and a methyl group.<sup>[1]</sup> Its molecular structure, possessing hydroxyl and aldehyde functional groups, makes it a valuable and versatile synthetic intermediate in medicinal and organic chemistry.<sup>[1]</sup> This compound serves as a crucial building block for the synthesis of more complex molecules, including Schiff bases, chromene, and flavonoid analogs, which are investigated for their wide range of biological activities.<sup>[1][2]</sup> The presence of the phenolic hydroxyl groups and the aldehyde allows for diverse chemical transformations and metal chelation.<sup>[1]</sup>

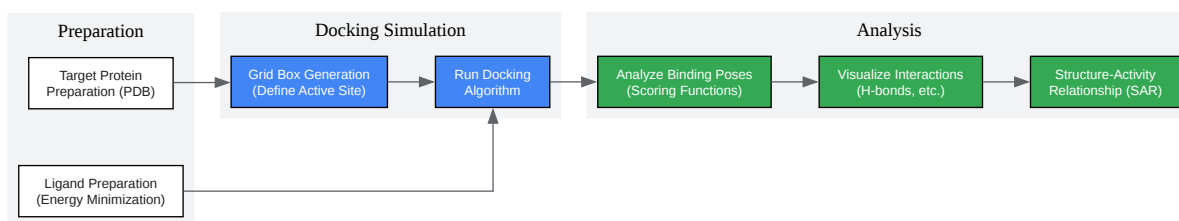
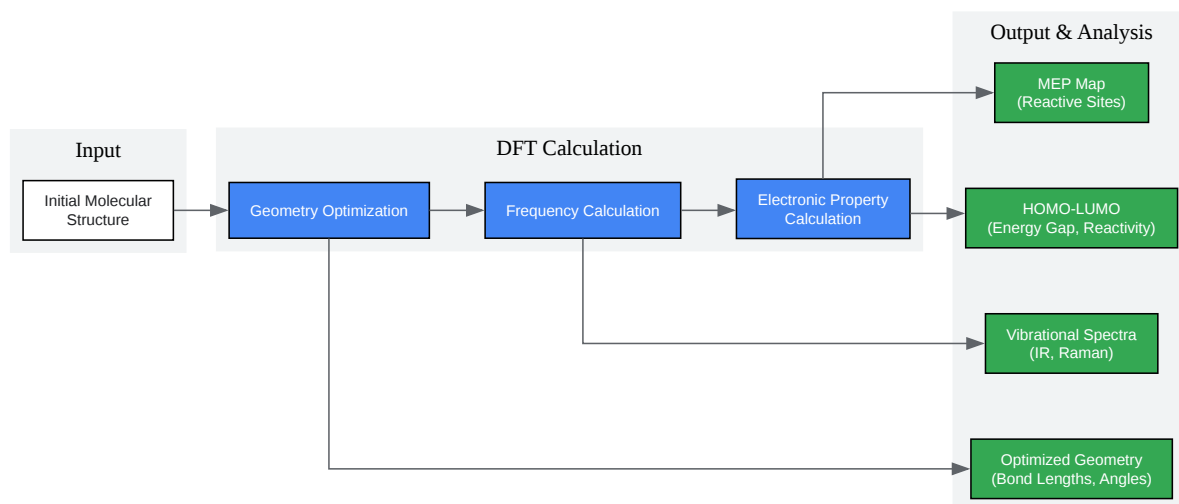
The strategic placement of the methyl group at the 3-position influences the molecule's electron density and steric properties, providing a point of interest for structure-activity relationship (SAR) studies.<sup>[1]</sup> Understanding the theoretical properties and potential molecular interactions of this compound is paramount for its effective application in drug design and materials

science. This whitepaper provides a comprehensive overview of its computed properties, molecular modeling studies, and the experimental protocols used for its analysis.

Property	Value
IUPAC Name	2,4-dihydroxy-3-methylbenzaldehyde[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub> [3]
Molecular Weight	152.15 g/mol [3][4]
Canonical SMILES	<chem>CC1=C(C=CC(=C1O)C=O)O</chem> [3]
InChI Key	AOPMHYFEQDBXPZ-UHFFFAOYSA-N[3]
CAS Number	6248-20-0[3]
Physical Description	Solid
Boiling Point	344.00 to 346.00 °C @ 760.00 mm Hg[5]
Flash Point	351.00 °F (177.22 °C)[5]
Solubility	Soluble in alcohol; Water solubility estimated at 4779 mg/L @ 25 °C[5]

## Theoretical Properties: A Computational Perspective

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of molecules. These theoretical calculations are essential for understanding reactivity, spectroscopic characteristics, and potential biological interactions before extensive experimental work is undertaken.



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